molecular formula C26H21N3O2S2 B3020724 5-cyano-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide CAS No. 201273-82-7

5-cyano-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide

Cat. No.: B3020724
CAS No.: 201273-82-7
M. Wt: 471.59
InChI Key: USLOJLSLVYGMFJ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, a well-studied pharmacophore known for its role in calcium channel modulation, particularly in cardiovascular therapeutics. The structure features:

  • A cyano group at position 5, enhancing electron-withdrawing effects and stabilizing the dihydropyridine ring.
  • Methyl substitution at position 2, contributing steric bulk and influencing conformational flexibility.
  • A sulfanyl group at position 6, substituted with a 2-oxo-2-phenylethyl moiety, which may improve lipophilicity and target binding.
  • Thiophen-2-yl at position 4, offering π-π stacking capabilities and electronic effects distinct from phenyl or furyl analogs.

Properties

IUPAC Name

5-cyano-2-methyl-6-phenacylsulfanyl-N-phenyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O2S2/c1-17-23(25(31)29-19-11-6-3-7-12-19)24(22-13-8-14-32-22)20(15-27)26(28-17)33-16-21(30)18-9-4-2-5-10-18/h2-14,24,28H,16H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLOJLSLVYGMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)C2=CC=CC=C2)C#N)C3=CC=CS3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-cyano-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide, a compound with the molecular formula C26H21N3O2S2 and a molecular weight of 471.59 g/mol, has garnered attention for its potential biological activities. This article reviews its biological properties, including antitumor and antimicrobial activities, based on various studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Dihydropyridine core : Known for various pharmacological effects.
  • Cyano group : Often associated with increased reactivity and potential biological activity.
  • Thioether linkage : May enhance interactions with biological targets.

Antitumor Activity

Recent studies have demonstrated that compounds similar to 5-cyano derivatives exhibit significant antitumor properties. For instance, a study evaluated several synthesized compounds on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. The results indicated that certain derivatives showed high potential in inhibiting cell proliferation, suggesting that modifications in the structure can enhance antitumor efficacy .

Compound IDCell LineIC50 (µM)Activity Level
Compound 5A5496.26High
Compound 6HCC8276.48High
Compound 15NCI-H358ModerateModerate

In this context, the presence of specific substituents such as nitro or chloro groups was found to influence the antitumor activity significantly .

Antimicrobial Activity

In addition to antitumor effects, the compound's derivatives have been tested for antimicrobial properties against various bacterial strains. The results indicated moderate to strong activity against Gram-positive and Gram-negative bacteria. For example, compounds were tested against Staphylococcus aureus and Escherichia coli, demonstrating promising antibacterial activity .

Bacterial StrainActivity Level
Staphylococcus aureusStrong
Escherichia coliModerate

The mechanism underlying the biological activity of these compounds likely involves interaction with cellular targets such as DNA or specific proteins involved in cell proliferation and survival. Studies suggest that these compounds bind within the minor groove of DNA, potentially disrupting normal cellular functions and leading to apoptosis in cancer cells .

Case Studies

  • Antitumor Efficacy : A study involving the compound's analogs showed that certain modifications led to enhanced cytotoxic effects on lung cancer cell lines while maintaining lower toxicity on normal fibroblast cells (MRC-5), indicating a favorable therapeutic index .
  • Antimicrobial Screening : Another study highlighted the effectiveness of these compounds against Salmonella typhi and other bacterial strains, suggesting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Core Modifications

  • Thiophen-2-yl vs.
  • Sulfanyl Group Variations: The 2-oxo-2-phenylethylsulfanyl moiety in the target compound contrasts with bromophenyl (AZ257) and methoxyphenyl (AZ331) analogs.

Electronic Effects

  • Cyano Group: Present in all compounds, this group stabilizes the 1,4-DHP ring through electron withdrawal, a critical feature for maintaining bioactivity .
  • Methoxy vs. Halogen Substituents : Methoxy groups (AZ331) increase solubility but reduce membrane permeability, while bromine (AZ257) and fluorine () enhance metabolic stability and target affinity .

Pharmacological Implications (Inferred)

While direct activity data are absent, structural analogs suggest:

  • Calcium Channel Blocking : The 1,4-DHP core is associated with L-type calcium channel antagonism. Thiophene substitution may improve potency over furyl-containing analogs (AZ331/AZ257) .
  • Metabolic Stability : The fluorophenyl analog () likely exhibits longer half-life due to fluorine’s resistance to oxidative metabolism, whereas the target compound’s thiophene may undergo faster clearance .

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